
6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide is a synthetic organic compound belonging to the diazepine class Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide typically involves multi-step organic reactions
Formation of the Diazepine Core: The initial step involves the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions to form the diazepine ring.
Methylation: Methyl groups are typically introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine or methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the diazepine ring or the bromine atom, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of brominated or methylated oxides.
Reduction: Formation of dehalogenated or reduced diazepine derivatives.
Substitution: Formation of azido or thiolated derivatives.
科学的研究の応用
Chemistry
In chemistry, 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its diazepine core is of interest for the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of bromine and trifluoromethyl groups can enhance the bioactivity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide involves its interaction with specific molecular targets. The diazepine ring can bind to enzymes or receptors, modulating their activity. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
7-Methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine: Lacks the methyl group, potentially affecting its chemical properties and applications.
6-Bromo-7-methyl-1H,2H,3H-1,4-diazepine:
Uniqueness
The presence of bromine, methyl, and trifluoromethyl groups in 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide makes it unique among diazepines
特性
IUPAC Name |
6-bromo-7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2.BrH/c1-4-5(8)6(7(9,10)11)13-3-2-12-4;/h12H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIWPSLJLMMNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NCCN1)C(F)(F)F)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-1-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2685710.png)
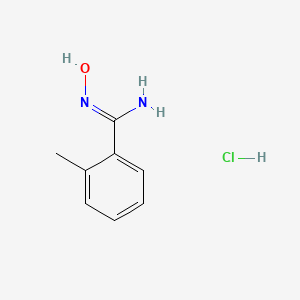

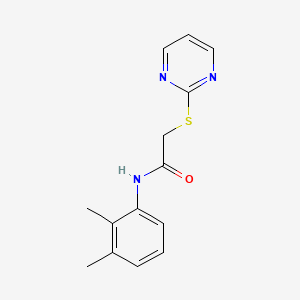
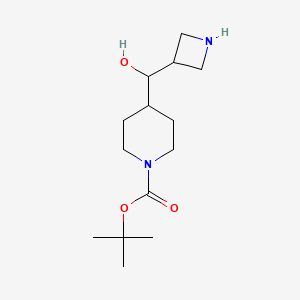
![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)
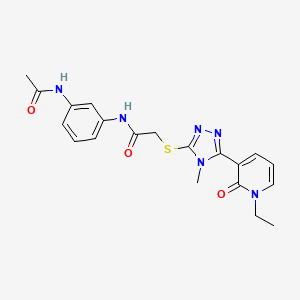
![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)
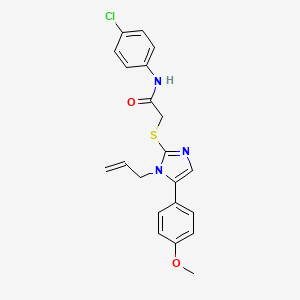
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)

![Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2685733.png)
